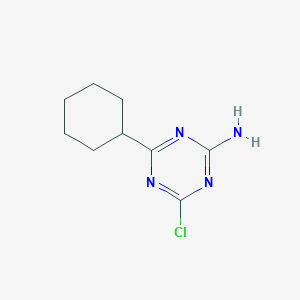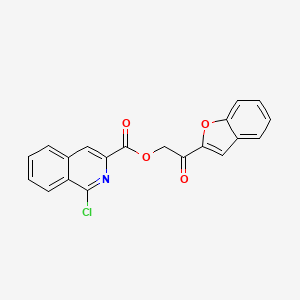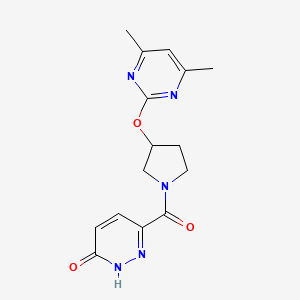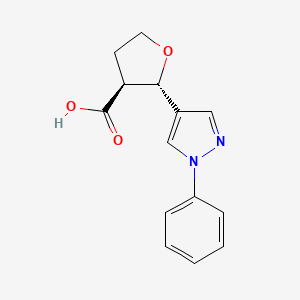
(2S,3S)-2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, commonly known as PPOC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PPOC belongs to the class of oxolane carboxylic acids and has a molecular formula of C15H14N2O3.
Mécanisme D'action
The mechanism of action of PPOC is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer research, PPOC has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. In inflammation research, PPOC has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of inflammatory cytokines. In neurological disorder research, PPOC has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival and neuroprotection.
Biochemical and Physiological Effects:
PPOC has been shown to have various biochemical and physiological effects in different fields of research. In cancer research, PPOC has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation research, PPOC has been shown to reduce the production of inflammatory cytokines and alleviate inflammation. In neurological disorder research, PPOC has been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PPOC in lab experiments is its potential therapeutic applications in various fields of research. PPOC has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for further research. However, one limitation of using PPOC in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for PPOC research, including:
1. Further investigation of the mechanism of action of PPOC to better understand its therapeutic potential.
2. Development of more efficient synthesis methods to improve the yield and purity of PPOC.
3. Evaluation of the efficacy and safety of PPOC in preclinical and clinical trials.
4. Investigation of the potential synergistic effects of PPOC with other drugs or therapies.
5. Exploration of the use of PPOC as a diagnostic tool for cancer or neurological disorders.
6. Investigation of the potential use of PPOC in combination with immunotherapy for cancer treatment.
Conclusion:
In conclusion, PPOC is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in cancer, inflammation, and neurological disorders. The synthesis method of PPOC involves the reaction of 1-phenyl-1H-pyrazol-4-ylhydrazine and ethyl 2,3-epoxypropanoate in the presence of a catalyst. The mechanism of action of PPOC involves the inhibition of specific enzymes and signaling pathways. PPOC has been shown to have various biochemical and physiological effects in different fields of research. One advantage of using PPOC in lab experiments is its potential therapeutic applications, but one limitation is its low solubility in water. There are several future directions for PPOC research, including further investigation of its mechanism of action, development of more efficient synthesis methods, and evaluation of its efficacy and safety in preclinical and clinical trials.
Méthodes De Synthèse
The synthesis of PPOC involves the reaction of 1-phenyl-1H-pyrazol-4-ylhydrazine and ethyl 2,3-epoxypropanoate in the presence of a catalyst. The resulting product is then hydrolyzed to obtain PPOC. The synthesis of PPOC has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
PPOC has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, PPOC has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that PPOC can reduce the production of inflammatory cytokines and alleviate inflammation. In neurological disorder research, PPOC has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
(2S,3S)-2-(1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-14(18)12-6-7-19-13(12)10-8-15-16(9-10)11-4-2-1-3-5-11/h1-5,8-9,12-13H,6-7H2,(H,17,18)/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXAWODZIJMEBU-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@H]1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


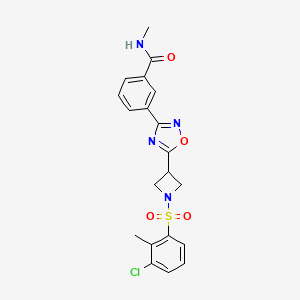

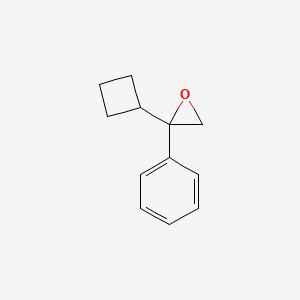
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3,4-difluorophenyl)oxalamide](/img/structure/B2800329.png)

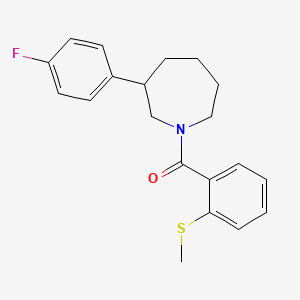
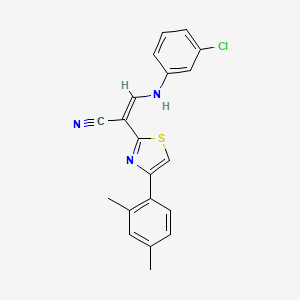
![Tert-butyl N-[(1S,2R,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B2800335.png)
![10a-(nitromethyl)-1,3-bis[3-(trifluoromethyl)phenyl]-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione](/img/structure/B2800337.png)
